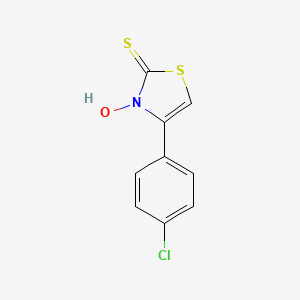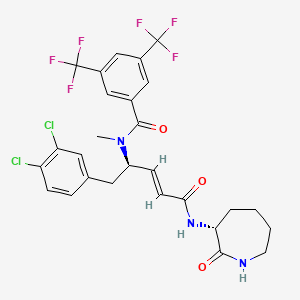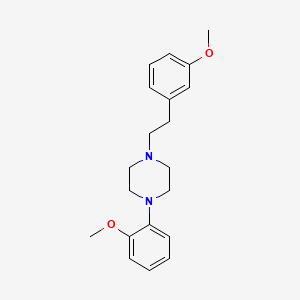
Agn-PC-0mtmw1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Agn-PC-0mtmw1 is a heterocyclic compound that contains a thiazole ring substituted with a hydroxy group and a chlorophenyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Agn-PC-0mtmw1 typically involves the reaction of appropriate thioamide and α-haloketone precursors. One common method involves the cyclization of 4-chlorophenylthioamide with α-bromoacetophenone under basic conditions. The reaction is usually carried out in a polar solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Agn-PC-0mtmw1 undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The thione group can be reduced to a thiol group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 3-oxo-4-(4-chlorophenyl)thiazole-2(3H)-thione.
Reduction: Formation of 3-hydroxy-4-(4-chlorophenyl)thiazole-2(3H)-thiol.
Substitution: Formation of various substituted thiazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Agn-PC-0mtmw1 has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of Agn-PC-0mtmw1 involves its interaction with specific molecular targets. For example, its anticancer activity is attributed to its ability to bind to the colchicine binding site of tubulin, thereby inhibiting tubulin polymerization and disrupting microtubule dynamics . This leads to cell cycle arrest and apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-2-quinolones: These compounds also contain a hydroxy group and exhibit similar biological activities.
N,4-diaryl-1,3-thiazole-2-amines: These compounds have been studied for their antiproliferative activity and ability to inhibit tubulin polymerization.
Uniqueness
Agn-PC-0mtmw1 is unique due to its specific substitution pattern and the presence of both hydroxy and thione functional groups. This combination of functional groups contributes to its distinct chemical reactivity and biological activity.
Propiedades
Número CAS |
105922-93-8 |
|---|---|
Fórmula molecular |
C9H6ClNOS2 |
Peso molecular |
243.7 g/mol |
Nombre IUPAC |
4-(4-chlorophenyl)-3-hydroxy-1,3-thiazole-2-thione |
InChI |
InChI=1S/C9H6ClNOS2/c10-7-3-1-6(2-4-7)8-5-14-9(13)11(8)12/h1-5,12H |
Clave InChI |
VIRCDYKDYNGPSJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=CSC(=S)N2O)Cl |
SMILES canónico |
C1=CC(=CC=C1C2=CSC(=S)N2O)Cl |
Sinónimos |
N-hydroxy-4-(4-chlorophenyl)thiazole-2(3H)-thione NHCl-PTT |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(2R,3S,4S,5S,6R)-6-[[(3E,5E,9E,13E,15E)-12-[(2R,3S,4R,5S)-3,4-dihydroxy-6,6-dimethyl-5-(2-methylpropanoyloxy)oxan-2-yl]oxy-11-ethyl-8-hydroxy-18-(1-hydroxyethyl)-9,13,15-trimethyl-2-oxo-1-oxacyclooctadeca-3,5,9,13,15-pentaen-3-yl]methoxy]-4-hydroxy-5-methoxy-2-methyloxan-3-yl] 3,5-dichloro-2-ethyl-4,6-dihydroxybenzoate](/img/structure/B1241091.png)

![(5S)-6-[(3S)-1-amino-14-methyl-1-oxopentadecan-3-yl]oxy-5-[[(3S)-3-hydroxy-15-methylhexadecanoyl]amino]-6-oxohexanoic acid](/img/structure/B1241093.png)


![[(2S)-1-hydroxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (11Z,14Z)-icosa-11,14-dienoate](/img/structure/B1241100.png)



![N-[[4-[oxo-[4-(phenylmethyl)-1-piperazinyl]methyl]phenyl]methyl]benzenesulfonamide](/img/structure/B1241106.png)
![1-ethyl-N-[[1-(phenylmethyl)-2-benzimidazolyl]methyl]-5-benzimidazolamine](/img/structure/B1241107.png)
![O3-[2-(trifluoromethyl)benzoyl]-4-chloro-1-methyl-1H-pyrazole-3-carbohydroximamide](/img/structure/B1241108.png)
